![molecular formula C11H11NO3 B1402312 Methyl (2-methyl-1,3-benzoxazol-5-yl)acetate CAS No. 1427460-51-2](/img/structure/B1402312.png)
Methyl (2-methyl-1,3-benzoxazol-5-yl)acetate
Overview
Description
Synthesis Analysis
While there is no direct information available on the synthesis of “Methyl (2-methyl-1,3-benzoxazol-5-yl)acetate”, benzoxazole derivatives have been synthesized and studied for their in vitro antibacterial, antifungal, and anticancer activities . The method to synthesize the designed benzoxazole derivatives involves the reaction of ortho phenylenediamine, chloroacetic acid, and hydrochloric acid .
Scientific Research Applications
Proteomics Research
Methyl (2-methyl-1,3-benzoxazol-5-yl)acetate: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a biochemical tool to investigate protein interactions, modifications, and expression levels within cells. Its role in proteomics can help in understanding diseases at a molecular level and in the development of new therapeutic strategies .
Organic Synthesis
In the field of organic chemistry, this compound serves as a precursor or an intermediate in the synthesis of more complex molecules. It can be used to introduce the benzoxazole moiety into larger molecules, which is a structural component found in various biologically active compounds, including pharmaceuticals and agrochemicals .
Anticancer Research
Methyl (2-methyl-1,3-benzoxazol-5-yl)acetate: has been explored for its potential anticancer properties. It’s involved in the synthesis of novel heterocycles that exhibit cytotoxic activities against cancer cell lines, such as lung, breast, and colon cancer cells. This research is crucial for the development of new anticancer agents .
Medicinal Chemistry
This compound is significant in medicinal chemistry for the design and development of new drugs. It can be modified to create derivatives that may interact with biological targets, leading to the discovery of compounds with therapeutic potential for various diseases .
Material Science
In material science, Methyl (2-methyl-1,3-benzoxazol-5-yl)acetate can be used to synthesize organic compounds that have applications in electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). These materials are essential for the development of flexible and lightweight electronic devices .
Chemical Biology
Chemical biology involves the application of chemical techniques to solve biological problems. This compound can be used to study biological systems by mimicking or interfering with the natural processes within cells, providing insights into cell function and the basis of diseases .
Safety And Hazards
“Methyl (1,3-benzoxazol-5-yl)acetate” has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H315, H319, and H335, and the precautionary statements include P271, P280, and P261 . It is recommended to avoid breathing dust and contact with skin and eyes .
properties
IUPAC Name |
methyl 2-(2-methyl-1,3-benzoxazol-5-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7-12-9-5-8(6-11(13)14-2)3-4-10(9)15-7/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBHHAGGQUOXSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001231337 | |
Record name | 5-Benzoxazoleacetic acid, 2-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001231337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2-methyl-1,3-benzoxazol-5-yl)acetate | |
CAS RN |
1427460-51-2 | |
Record name | 5-Benzoxazoleacetic acid, 2-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427460-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Benzoxazoleacetic acid, 2-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001231337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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